molecular formula C14H15Cl2N3O2 B166602 Etaconazole CAS No. 60207-93-4

Etaconazole

Cat. No.: B166602
CAS No.: 60207-93-4
M. Wt: 328.2 g/mol
InChI Key: DWRKFAJEBUWTQM-UHFFFAOYSA-N
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Description

Etaconazole is a synthetic fungicide belonging to the class of triazole compounds. It is primarily used to control fungal diseases in various crops, including fruits, vegetables, and cereals. The compound is known for its effectiveness against a wide range of fungal pathogens, making it a valuable tool in agricultural practices .

Mechanism of Action

Target of Action

Etaconazole, like other triazole antifungal agents, primarily targets the enzyme 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol , a vital component of fungal cell membranes .

Mode of Action

This compound inhibits the activity of 14α-demethylase, preventing the conversion of lanosterol to ergosterol . This inhibition disrupts the synthesis of ergosterol, leading to an accumulation of 14α-methyl sterols in fungal cells . The disruption in ergosterol synthesis and accumulation of 14α-methyl sterols impair the functions of certain membrane-bound enzyme systems, leading to changes in fungal cell membrane permeability .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting 14α-demethylase, this compound prevents the demethylation step in the ergosterol biosynthesis pathway, leading to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols . This imbalance disrupts the normal functioning of the fungal cell membrane, affecting the growth and viability of the fungal cells .

Pharmacokinetics

Based on the pharmacokinetics of structurally similar triazole antifungal agents like itraconazole , it can be inferred that this compound might also exhibit non-linear pharmacokinetics with variable absorption after oral administration. The bioavailability of this compound could potentially be influenced by factors such as food intake, gastric pH, and dosage form .

Result of Action

The inhibition of ergosterol synthesis by this compound results in a series of cellular changes in fungi, including increased membrane permeability, leakage of essential cellular components, and ultimately, cell death . This antifungal action of this compound is effective against a variety of fungal infections.

Biochemical Analysis

Biochemical Properties

Etaconazole plays a crucial role in biochemical reactions by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1). This enzyme is responsible for converting lanosterol to ergosterol, a key component of fungal cell membranes. By inhibiting CYP51A1, this compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately cell death. Additionally, this compound interacts with other biomolecules such as proteins and lipids within the fungal cell membrane, further compromising its integrity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity, leading to cell lysis and death. This compound also affects cell signaling pathways by inhibiting the synthesis of ergosterol, which is essential for maintaining membrane-bound signaling proteins. This disruption can lead to altered gene expression and impaired cellular metabolism. In mammalian cells, this compound has been shown to have minimal effects, making it a relatively safe antifungal agent for clinical use .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the heme iron of the lanosterol 14α-demethylase enzyme (CYP51A1). This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol. The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, which disrupt cell membrane integrity and function. Additionally, this compound may induce changes in gene expression by affecting transcription factors and other regulatory proteins involved in sterol biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its antifungal activity can decrease with prolonged exposure to light and heat. In vitro studies have shown that this compound can maintain its antifungal activity for several days, but its efficacy may diminish over time due to degradation. Long-term effects on cellular function include sustained inhibition of ergosterol synthesis and continued disruption of cell membrane integrity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits fungal growth without causing significant toxicity. At higher doses, this compound can cause adverse effects such as liver toxicity and gastrointestinal disturbances. Threshold effects have been observed, where doses above a certain level lead to a marked increase in toxic effects. It is important to carefully monitor dosage levels to minimize adverse effects while maintaining antifungal efficacy .

Metabolic Pathways

This compound is involved in metabolic pathways related to sterol biosynthesis. It interacts with the enzyme lanosterol 14α-demethylase (CYP51A1), inhibiting its activity and preventing the conversion of lanosterol to ergosterol. This inhibition leads to the accumulation of toxic sterol intermediates, which disrupt cellular function. This compound may also affect other metabolic pathways by altering the levels of key metabolites and cofactors involved in sterol biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets such as lanosterol 14α-demethylase. This compound may also interact with transporters and binding proteins that facilitate its uptake and distribution within cells. Its localization and accumulation within fungal cells contribute to its antifungal activity .

Subcellular Localization

The subcellular localization of this compound is primarily within the fungal cell membrane, where it exerts its antifungal effects. This compound targets the enzyme lanosterol 14α-demethylase, which is located in the endoplasmic reticulum membrane. This localization allows this compound to effectively inhibit ergosterol synthesis and disrupt cell membrane integrity. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Etaconazole is synthesized through a multi-step process involving the reaction of 2,4-dichlorophenylacetonitrile with ethylene oxide to form 2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane. This intermediate is then reacted with 1,2,4-triazole in the presence of a base to yield this compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Etaconazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different levels of fungicidal activity .

Scientific Research Applications

Agricultural Applications

Etaconazole is primarily utilized in agriculture to combat a variety of fungal diseases affecting crops. Its effectiveness against pathogens such as Botrytis and Fusarium has been documented in numerous studies.

Crop TypeFungal DiseaseEfficacy Observed
ApplesPowdery MildewHigh efficacy reported
GrapesBotrytis bunch rotSignificant control achieved
WheatFusarium head blightEffective under field conditions
VegetablesDowny mildewRobust protective effects

Case studies have demonstrated that this compound significantly reduces disease incidence and severity, leading to improved yield and quality in treated crops. For instance, a field study on apple crops showed a marked reduction in summer diseases when treated with this compound compared to untreated controls.

Medical Applications

While primarily used in agriculture, research is ongoing into the potential medical applications of this compound for treating human fungal infections. Studies indicate its ability to inhibit various pathogenic fungi, making it a candidate for antifungal therapies.

  • Clinical Trials : Investigations into its use against Candida infections are underway, with promising preliminary results showing effective inhibition of fungal growth at clinically relevant concentrations .
  • Safety Profile : this compound exhibits minimal toxicity in mammalian cells, suggesting a favorable safety profile for potential therapeutic use.

Biochemical Properties

This compound interacts with various biomolecules within fungal cells, further compromising their function. It has been shown to affect cellular signaling pathways by inhibiting ergosterol synthesis, which is vital for maintaining membrane-bound signaling proteins.

Case Study 1: Efficacy in Apple Crops

A comprehensive field study evaluated the effectiveness of this compound against summer diseases affecting apple crops. Results indicated a significant reduction in disease severity and an increase in overall yield among treated plants compared to controls.

Case Study 2: Antifungal Activity Against Candida

In vitro studies assessed the antifungal activity of this compound against multiple Candida strains. The compound demonstrated potent inhibitory effects, suggesting its potential as a treatment option for candidiasis.

Summary of Findings

This compound's broad spectrum of activity makes it a valuable compound across agricultural and medical fields. Its ability to disrupt fungal cell membranes through ergosterol biosynthesis inhibition underpins its effectiveness as both a fungicide and a potential therapeutic agent.

Comparison with Similar Compounds

Etaconazole is compared with other triazole fungicides such as:

  • Ketoconazole
  • Itraconazole
  • Fluconazole
  • Voriconazole

Uniqueness

This compound is unique due to its specific molecular structure, which provides a broad spectrum of activity against various fungal pathogens. It is particularly effective against powdery mildew and scab, making it a preferred choice in agricultural settings .

List of Similar Compounds

  • Ketoconazole
  • Itraconazole
  • Fluconazole
  • Voriconazole
  • Posaconazole

These compounds share a similar mechanism of action but differ in their spectrum of activity, pharmacokinetics, and specific applications .

Biological Activity

Etaconazole is a synthetic fungicide belonging to the triazole class, primarily used in agricultural settings for its efficacy against various fungal pathogens. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

This compound functions primarily by inhibiting the enzyme lanosterol 14α-demethylase, a crucial component in the ergosterol biosynthesis pathway in fungi. By disrupting this pathway, this compound effectively impairs fungal cell membrane integrity, leading to cell death. This mechanism is similar to other triazole fungicides, which also target cytochrome P450 enzymes involved in sterol synthesis.

Biological Activity and Efficacy

In Vitro Studies:
Research indicates that this compound exhibits potent antifungal activity against a range of pathogenic fungi. A study demonstrated its effectiveness against Fusarium graminearum, a significant pathogen in cereal crops, showing a minimum inhibitory concentration (MIC) of 0.5 µg/mL .

Table 1: Antifungal Activity of this compound Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Fusarium graminearum0.5 µg/mL
Botrytis cinerea1.0 µg/mL
Rhizoctonia solani2.0 µg/mL
Sclerotinia sclerotiorum0.5 µg/mL

Toxicity and Environmental Impact

The toxicity profile of this compound has been evaluated extensively. Acute toxicity studies indicate that it has a relatively low mammalian toxicity with an oral LD50 greater than 2000 mg/kg in rats, categorizing it as slightly hazardous according to WHO classifications . Chronic exposure studies have raised concerns regarding potential endocrine disruption, particularly related to liver function and reproductive health .

Table 2: Toxicity Profile of this compound

ParameterValue
Oral LD50 (rat)>2000 mg/kg
Dermal LD50 (rat)>2000 mg/kg
Inhalation LC50 (rat)>5 mg/L
Carcinogenic PotentialNot classified as carcinogenic

Case Studies

  • Case Study on Apple Diseases: A field study evaluated the effectiveness of this compound in controlling summer diseases affecting apple crops. The results indicated a significant reduction in disease incidence compared to untreated controls, highlighting its practical application in horticulture .
  • Endocrine Disruption Assessment: A predictive framework was developed to assess the endocrine activity of various triazole fungicides, including this compound. The study found that while this compound exhibited some endocrine activity in vitro, the relevance to in vivo effects remained uncertain .
  • Comparative Study with Other Triazoles: A comparative analysis of this compound with other triazole fungicides revealed that while it shares similar mechanisms of action, its specific interactions with mammalian cytochrome P450 enzymes may differ, potentially influencing its safety profile and environmental persistence .

Properties

IUPAC Name

1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O2/c1-2-11-6-20-14(21-11,7-19-9-17-8-18-19)12-4-3-10(15)5-13(12)16/h3-5,8-9,11H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRKFAJEBUWTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041913
Record name Etaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60207-93-4
Record name Etaconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60207-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etaconazole [BSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole
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Record name ETACONAZOLE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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